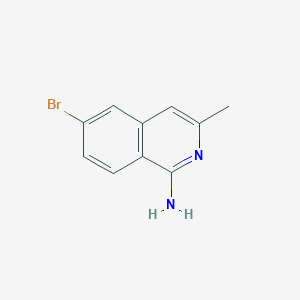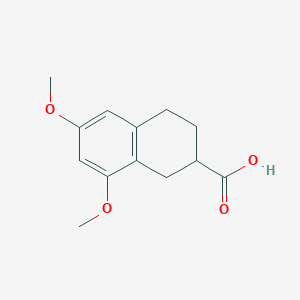
7-(Allylamino)-3-chloroquinoline-8-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Allylamino)-3-chloroquinoline-8-carbonitrile is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Allylamino)-3-chloroquinoline-8-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Chlorination: The quinoline derivative is chlorinated to introduce the chlorine atom at the 3-position.
Allylation: The chlorinated quinoline is then subjected to allylation to introduce the allylamino group at the 7-position.
Cyanation: Finally, the compound is cyanated to introduce the carbonitrile group at the 8-position.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives.
科学的研究の応用
7-(Allylamino)-3-chloroquinoline-8-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-(Allylamino)-3-chloroquinoline-8-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.
類似化合物との比較
- 7-(Allylamino)-3-chloroquinoline-8-carbonitrile
- 7-(Allylamino)-3-bromoquinoline-8-carbonitrile
- 7-(Allylamino)-3-iodoquinoline-8-carbonitrile
Comparison: While these compounds share a similar quinoline backbone, the presence of different halogen atoms (chlorine, bromine, iodine) at the 3-position can significantly influence their chemical reactivity and biological activity. This compound is unique due to its specific substitution pattern, which may confer distinct properties compared to its analogs.
特性
CAS番号 |
88347-18-6 |
|---|---|
分子式 |
C13H10ClN3 |
分子量 |
243.69 g/mol |
IUPAC名 |
3-chloro-7-(prop-2-enylamino)quinoline-8-carbonitrile |
InChI |
InChI=1S/C13H10ClN3/c1-2-5-16-12-4-3-9-6-10(14)8-17-13(9)11(12)7-15/h2-4,6,8,16H,1,5H2 |
InChIキー |
MAIYSIYSJKWUHC-UHFFFAOYSA-N |
正規SMILES |
C=CCNC1=C(C2=NC=C(C=C2C=C1)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


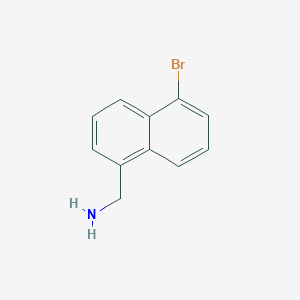
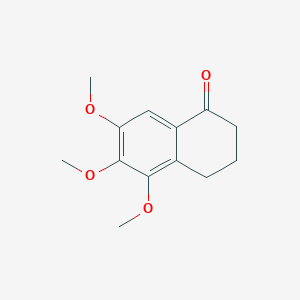
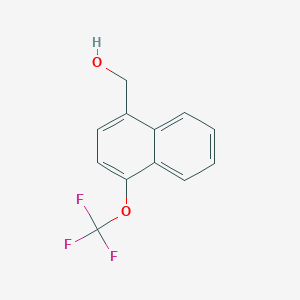
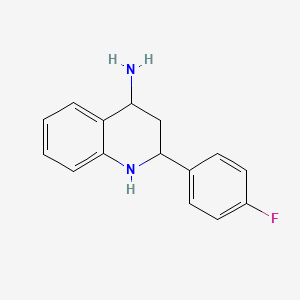
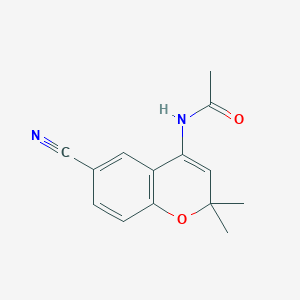

![5-Amino-6-benzyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11872254.png)
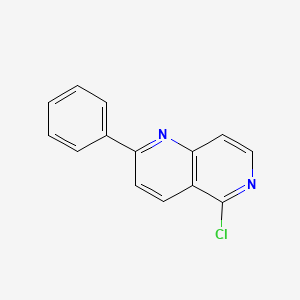
![5-Cyclohexyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B11872268.png)

